![molecular formula C4H3N3 B14256753 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 478303-70-7](/img/structure/B14256753.png)
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is a highly strained bicyclic compound that has garnered interest due to its unique structural and electronic properties. This compound is characterized by a bicyclic framework with three nitrogen atoms incorporated into the ring system, making it a triazabicyclo compound. Its unique structure makes it a subject of study in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a nitrogen-containing heterocycle under photolytic or thermal conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to the compound’s instability and the specialized conditions required for its synthesis. advancements in flow chemistry and microreactor technology may offer potential routes for scalable production in the future.
化学反応の分析
Types of Reactions
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.
科学的研究の応用
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design.
Industry: Its electronic properties make it of interest in the development of new materials and catalysts.
作用機序
The mechanism by which 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects is largely dependent on its interaction with other molecules. The nitrogen atoms in the ring can act as electron donors or acceptors, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: A similar compound with a different arrangement of atoms and electronic properties.
Cyclohepta-1,3,5-triene: Another related compound with a different ring structure and reactivity.
Uniqueness
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to the incorporation of three nitrogen atoms into its bicyclic framework, which imparts distinct electronic and structural properties. This makes it a valuable compound for studying the effects of nitrogen incorporation into ring systems and for exploring new chemical reactivity.
特性
CAS番号 |
478303-70-7 |
|---|---|
分子式 |
C4H3N3 |
分子量 |
93.09 g/mol |
IUPAC名 |
2,4,7-triazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C4H3N3/c1-3-4(7-3)6-2-5-1/h1-3H |
InChIキー |
URKFZLAJYCKURQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC=NC2=NC21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
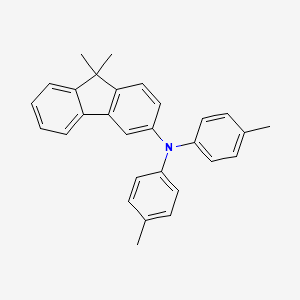

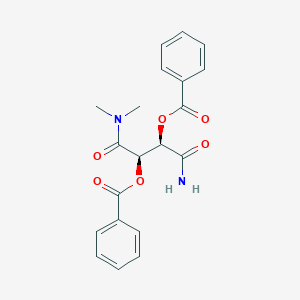
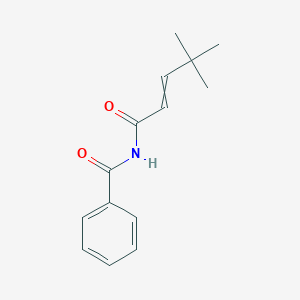
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
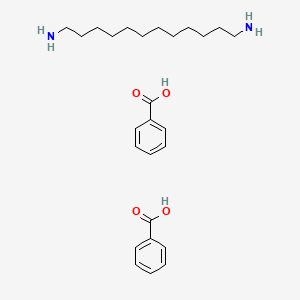
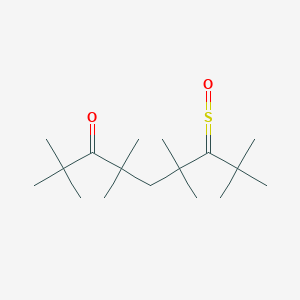
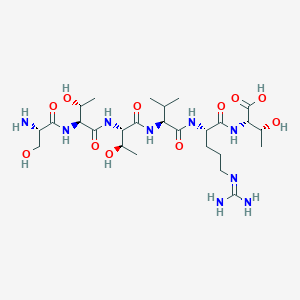
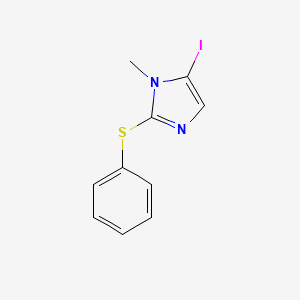
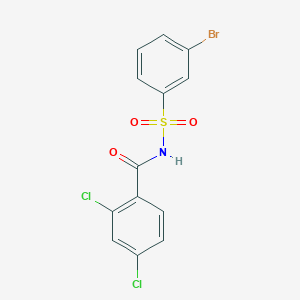
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
